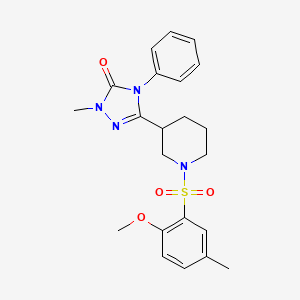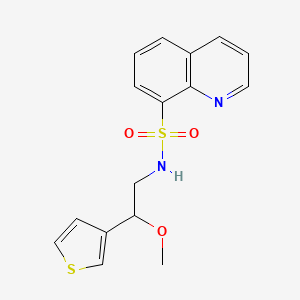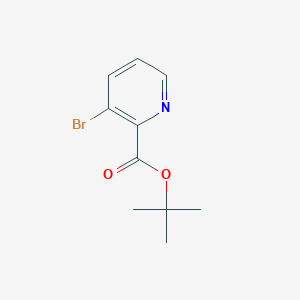
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphism Control in Drug Development
The control of polymorphism is a critical aspect in the development of pharmaceutical compounds, influencing the drug's stability, solubility, and bioavailability. A study on ASP3026, a compound structurally related to the one , illustrates the significance of controlling polymorphs in drug development. Five polymorphs of ASP3026 were identified, with the most stable polymorph selected for solid formulations. This research highlights the impact of crystallization process parameters on polymorph nucleation, emphasizing the ability to selectively obtain polymorphs through temperature control due to temperature-dependent variations in solution conformers. This approach, alongside in situ Raman spectroscopy, offers a pathway for designing solid drug formulations with optimal properties (Takeguchi et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Triazole derivatives have been investigated for their antimicrobial properties, offering potential applications in treating bacterial and fungal infections. A study involving the synthesis of various 1,2,4-triazole derivatives, including compounds with structural similarities to the queried chemical, reported significant antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, showing good to moderate activities against test microorganisms. Such research underlines the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking Studies for EGFR Inhibitors
Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, related structurally to the chemical , have explored their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These studies provide insights into the tautomeric properties, conformations, and anti-cancer properties of these compounds. The most stable states, conformers, and inter-molecular hydrogen bonding critical for binding affinity were identified, pointing towards significant anti-cancer activity. This research exemplifies the application of computational chemistry in identifying promising candidates for cancer therapy (Karayel, 2021).
Synthesis and Evaluation of 5-HT7 Receptor Antagonists
Piperazine derivatives have been synthesized and evaluated for their antagonistic activity against the 5-HT7 receptor, indicating potential applications in neuropsychiatric disorder treatments. This research, involving the preparation of benzene sulfonamides and naphthyl sulfonamides, showcases the diverse pharmacological activities achievable through structural modifications of piperazine-based compounds. The study highlights one compound with significant activity and selectivity, underscoring the importance of structural design in developing targeted therapies (Yoon et al., 2008).
Eigenschaften
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-11-12-19(30-3)20(14-16)31(28,29)25-13-7-8-17(15-25)21-23-24(2)22(27)26(21)18-9-5-4-6-10-18/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNHBUDFXPOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)

![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)
![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)

![(6-Methoxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372473.png)


![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)
